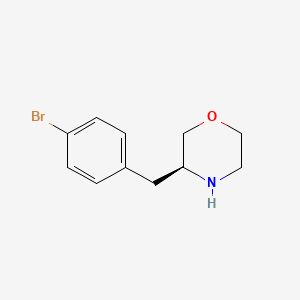

(S)-3-(4-Bromobenzyl)morpholine

Description

(S)-3-(4-Bromobenzyl)morpholine is a chiral morpholine derivative characterized by a bromobenzyl substituent at the 3-position of the morpholine ring. Its synthesis typically involves stereoselective methods, such as the coupling of serinol derivatives with brominated intermediates followed by cyclization under basic conditions, as demonstrated in analogous morpholine syntheses . The 4-bromobenzyl group confers distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and asymmetric catalysis.

Propriétés

Formule moléculaire |

C11H14BrNO |

|---|---|

Poids moléculaire |

256.14 g/mol |

Nom IUPAC |

(3S)-3-[(4-bromophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1 |

Clé InChI |

UMJVZIIQKVJDQP-NSHDSACASA-N |

SMILES isomérique |

C1COC[C@@H](N1)CC2=CC=C(C=C2)Br |

SMILES canonique |

C1COCC(N1)CC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for (S)-3-(4-Bromobenzyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(4-Bromobenzyl)morpholine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding benzyl derivative.

Applications De Recherche Scientifique

(S)-3-(4-Bromobenzyl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (S)-3-(4-Bromobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between (S)-3-(4-Bromobenzyl)morpholine and structurally related morpholine derivatives:

Key Observations:

- Electronic Effects : The bromobenzyl group in (S)-3-(4-Bromobenzyl)morpholine provides moderate electron-withdrawing character compared to the strongly electron-withdrawing nitro group in 4-(4-nitrobenzyl)morpholine . This difference influences reactivity in cross-coupling reactions or ligand-metal interactions.

- Steric Considerations : The adamantane-substituted isothiourea derivative shares the 4-bromobenzyl group but exhibits distinct steric hindrance and crystal packing due to its bulky adamantane moiety. This contrasts with the morpholine core’s smaller ring size.

- Synthetic Efficiency : The hydroxymethyl derivative achieves a 50% yield via a multi-step route involving Boc deprotection and cyclization, suggesting that bromobenzyl-substituted analogs may require optimization for similar efficiency.

Crystallographic and Topological Differences

- 4-(4-Nitrobenzyl)morpholine : Crystallizes with constrained H-atom parameters and a planar nitro group, contributing to a rigid molecular structure .

Reactivity and Functionalization

- The nitro group in 4-(4-nitrobenzyl)morpholine may undergo reduction to an amine, offering a route to diverse derivatives, whereas the bromine substituent allows for halogen-specific reactions.

Activité Biologique

(S)-3-(4-Bromobenzyl)morpholine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.

Chemical Structure and Properties

(S)-3-(4-Bromobenzyl)morpholine features a morpholine ring substituted with a 4-bromobenzyl group. Its molecular formula is CHBrN O, with a molecular weight of approximately 256.14 g/mol. The unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis of (S)-3-(4-Bromobenzyl)morpholine typically involves the reaction of morpholine with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate, within an organic solvent like acetonitrile. The reaction is usually refluxed for several hours to ensure complete conversion. In industrial settings, continuous flow reactors may be employed to improve efficiency and yield. Purification methods such as recrystallization or chromatography are utilized to achieve the desired purity.

Enzyme Inhibition

Research indicates that (S)-3-(4-Bromobenzyl)morpholine exhibits significant enzyme inhibition capabilities. The presence of the bromobenzyl group enhances its binding affinity to specific molecular targets, which may lead to modulation of biological functions. For instance, studies have demonstrated that similar morpholine derivatives can inhibit enzymes related to various diseases, including cancer and neurodegenerative disorders.

Receptor Binding

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, which are crucial for neurological function. Preliminary studies have indicated that (S)-3-(4-Bromobenzyl)morpholine may bind effectively to certain receptors, potentially influencing pathways associated with mood regulation and cognitive function.

Case Studies and Research Findings

- Antileishmanial Activity : A study evaluated the antileishmanial effects of morpholine derivatives, including those similar to (S)-3-(4-Bromobenzyl)morpholine. The compounds were tested against Leishmania infantum promastigotes using the liquid microdilution method. Results indicated that several morpholine-based compounds exhibited significant inhibitory activity against the parasite, suggesting potential for drug development against leishmaniasis .

- Antifungal Properties : Another research effort focused on the antifungal activity of morpholine derivatives. A lead compound from a series of synthesized morpholines demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.25 mg/L against Cryptococcus neoformans, indicating strong antifungal properties that could be relevant for developing treatments for fungal infections .

Comparative Analysis

The following table summarizes some key characteristics and biological activities of (S)-3-(4-Bromobenzyl)morpholine in comparison with other similar compounds:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| (S)-3-(4-Bromobenzyl)morpholine | Morpholine with bromobenzyl group | Unique pharmacological properties | Enzyme inhibition, receptor binding |

| 4-Bromobenzylamine | Amine | Lacks morpholine ring | Limited biological activity |

| 4-Bromobenzyl alcohol | Alcohol | Contains hydroxyl group | Low activity against pathogens |

| 4-(4-Bromobenzyl)morpholine | Similar morpholine derivative | Close structural relation | Potentially similar activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.